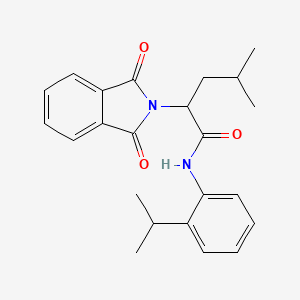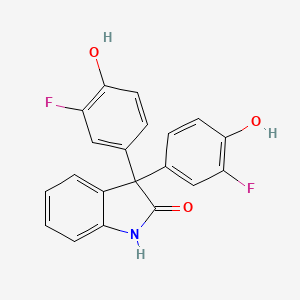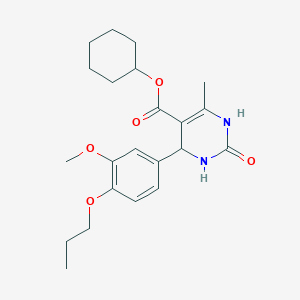![molecular formula C8H4N2O5S B5117137 5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione CAS No. 27564-47-2](/img/structure/B5117137.png)
5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, commonly known as Nitrofurazone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antifungal agent. Nitrofurazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
Nitrofurazone exerts its antibacterial and antifungal effects by damaging the bacterial cell wall and inhibiting the synthesis of nucleic acids. It is believed to interfere with the bacterial electron transport chain, leading to the production of reactive oxygen species that damage the bacterial DNA and proteins.
Biochemical and Physiological Effects
Nitrofurazone has been shown to have a low toxicity profile in vitro and in vivo. It is rapidly metabolized and excreted from the body, with a half-life of approximately 1 hour. Nitrofurazone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofurazone has several advantages as an antibacterial and antifungal agent for lab experiments. It is readily available, inexpensive, and has a broad spectrum of activity against various microorganisms. However, it has some limitations such as low solubility in organic solvents, potential for the development of bacterial resistance, and potential for cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the scientific research of nitrofurazone. One potential application is its use as a drug delivery system for targeted delivery of therapeutic agents. Another potential application is its use as a photodynamic therapy agent for the treatment of cancer. Further studies are needed to explore these potential applications and to optimize the use of nitrofurazone in scientific research.
Méthodes De Synthèse
Nitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with 2-thiohydantoin in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Nitrofurazone has been used in various scientific research studies due to its antibacterial and antifungal properties. It has been tested against a wide range of microorganisms including gram-positive and gram-negative bacteria, fungi, and protozoa. Nitrofurazone has also been used as a model compound for studying the structure-activity relationship of nitrofurans.
Propriétés
IUPAC Name |
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5S/c11-7-5(16-8(12)9-7)3-4-1-2-6(15-4)10(13)14/h1-3H,(H,9,11,12)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECWHWZPBDGSCP-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879278 |
Source


|
| Record name | 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27564-47-2 |
Source


|
| Record name | 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)